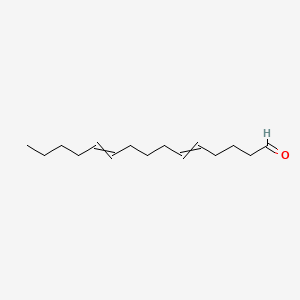
5,10-Pentadecadienal, (E,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Pentadecadienal, (E,Z)- is an organic compound with the molecular formula C15H26O. It is an aliphatic aldehyde characterized by the presence of two double bonds at the 5th and 10th positions in the carbon chain. This compound is known for its role in various biological and chemical processes, particularly in the field of pheromone research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Pentadecadienal, (E,Z)- typically involves the use of aliphatic precursors and specific reaction conditions to ensure the formation of the desired double bonds. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of 5,10-Pentadecadienal, (E,Z)- may involve more scalable processes such as catalytic hydrogenation of aliphatic precursors followed by selective oxidation. The use of catalysts like palladium on carbon (Pd/C) can facilitate the hydrogenation process, while controlled oxidation can be achieved using reagents like pyridinium chlorochromate (PCC).
Chemical Reactions Analysis
Types of Reactions
5,10-Pentadecadienal, (E,Z)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, such as halogenation with bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of pentadecadienoic acid.
Reduction: Formation of 5,10-Pentadecadienol.
Substitution: Formation of dibromo derivatives.
Scientific Research Applications
5,10-Pentadecadienal, (E,Z)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role as a pheromone in various insect species, particularly in mating behaviors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances and flavorings due to its distinct odor profile.
Mechanism of Action
The mechanism of action of 5,10-Pentadecadienal, (E,Z)- involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering a cascade of intracellular signaling pathways. This interaction often involves the activation of G-protein coupled receptors (GPCRs) and subsequent modulation of cyclic AMP (cAMP) levels, leading to behavioral responses.
Comparison with Similar Compounds
Similar Compounds
5,10-Pentadecadien-1-ol, (Z,Z)-: An alcohol derivative with similar structural features but differing in functional groups.
10,12-Hexadecadienal, (E,Z)-: Another aliphatic aldehyde with double bonds at different positions.
Uniqueness
5,10-Pentadecadienal, (E,Z)- is unique due to its specific double bond configuration and its role as a pheromone in certain insect species. Its distinct chemical properties and biological activities set it apart from other similar compounds.
Properties
CAS No. |
64275-54-3 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
pentadeca-5,10-dienal |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3 |
InChI Key |
QVECBYWMAHQYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC=CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


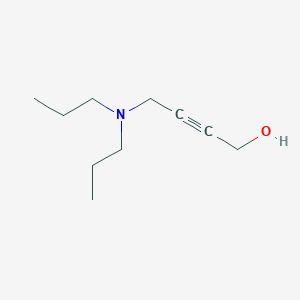
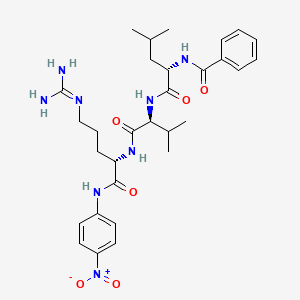
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
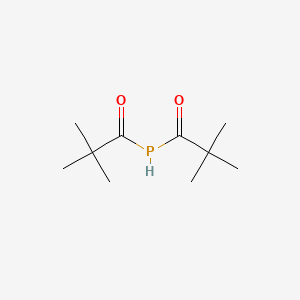
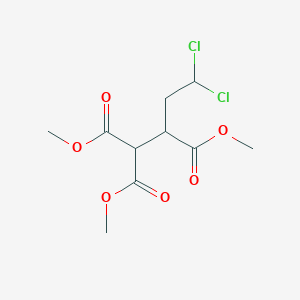
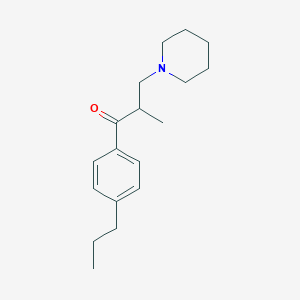
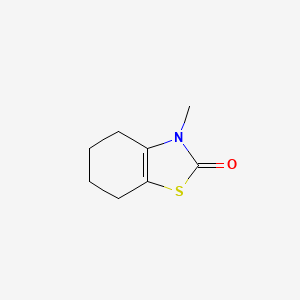
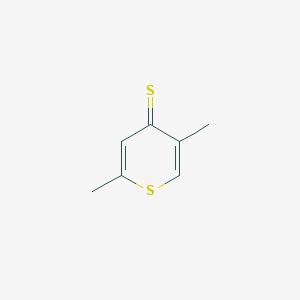
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
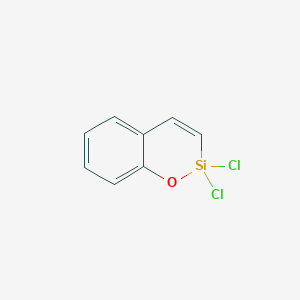
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
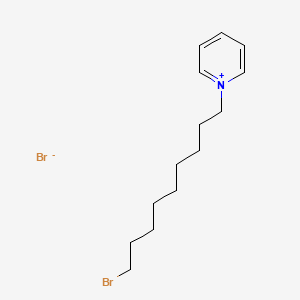
![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
